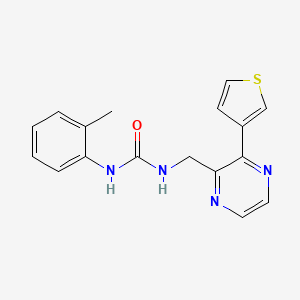
1-((3-(Thiophen-3-yl)pyrazin-2-yl)methyl)-3-(o-tolyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((3-(Thiophen-3-yl)pyrazin-2-yl)methyl)-3-(o-tolyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a urea derivative that has shown promising results in medicinal chemistry, particularly in the treatment of cancer.
Mecanismo De Acción
The mechanism of action of 1-((3-(Thiophen-3-yl)pyrazin-2-yl)methyl)-3-(o-tolyl)urea involves the inhibition of tubulin polymerization, which is essential for cell division. This leads to cell cycle arrest and apoptosis in cancer cells. Furthermore, this compound has been shown to inhibit the activity of P-glycoprotein, a protein that is involved in drug resistance in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 1-((3-(Thiophen-3-yl)pyrazin-2-yl)methyl)-3-(o-tolyl)urea has a low toxicity profile and does not cause significant adverse effects in normal cells. However, it has been shown to induce apoptosis in cancer cells, leading to the activation of caspases and the release of cytochrome c. Additionally, this compound has been shown to inhibit angiogenesis, which is essential for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-((3-(Thiophen-3-yl)pyrazin-2-yl)methyl)-3-(o-tolyl)urea in lab experiments include its high potency and selectivity towards cancer cells, its low toxicity profile, and its ability to overcome drug resistance in cancer cells. However, the limitations of using this compound include its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research and development of 1-((3-(Thiophen-3-yl)pyrazin-2-yl)methyl)-3-(o-tolyl)urea. These include the optimization of its synthesis method to improve yield and purity, the investigation of its activity against other types of cancer, the development of novel drug delivery systems to improve its bioavailability, and the exploration of its potential applications in other fields, such as agriculture and materials science.
Conclusion:
In conclusion, 1-((3-(Thiophen-3-yl)pyrazin-2-yl)methyl)-3-(o-tolyl)urea is a promising compound that has shown significant potential in the field of medicinal chemistry, particularly in the treatment of cancer. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied, and there are several future directions for its research and development. Overall, this compound represents a valuable tool for the development of novel cancer therapies and the advancement of scientific knowledge.
Métodos De Síntesis
The synthesis of 1-((3-(Thiophen-3-yl)pyrazin-2-yl)methyl)-3-(o-tolyl)urea involves the reaction of 2-amino-3-(thiophen-3-yl)pyrazine with o-tolyl isocyanate in the presence of a suitable solvent and catalyst. The reaction proceeds via the formation of an intermediate, which is then treated with a reducing agent to yield the final product. This method has been optimized to provide high yields and purity of the compound.
Aplicaciones Científicas De Investigación
1-((3-(Thiophen-3-yl)pyrazin-2-yl)methyl)-3-(o-tolyl)urea has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for chemotherapy. Additionally, this compound has shown activity against multidrug-resistant cancer cells, making it a potential alternative to conventional chemotherapy drugs.
Propiedades
IUPAC Name |
1-(2-methylphenyl)-3-[(3-thiophen-3-ylpyrazin-2-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS/c1-12-4-2-3-5-14(12)21-17(22)20-10-15-16(19-8-7-18-15)13-6-9-23-11-13/h2-9,11H,10H2,1H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOCMEMHMFVEFDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC2=NC=CN=C2C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((3-(Thiophen-3-yl)pyrazin-2-yl)methyl)-3-(o-tolyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

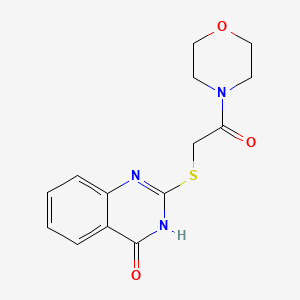

![1-(4-methoxyphenyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2544221.png)
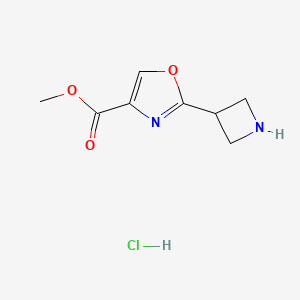
![2-(2-Chloro-6-fluorobenzyl)-4-({[3-(trifluoromethyl)benzyl]imino}methyl)-1,3-benzenediol](/img/structure/B2544223.png)
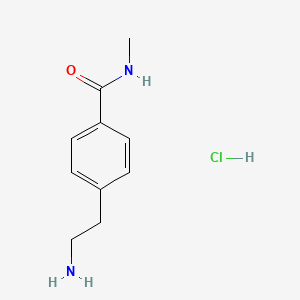
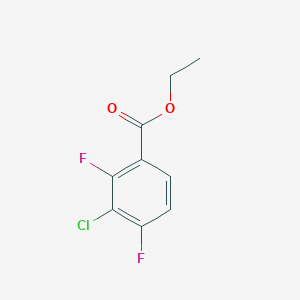

![Tert-butyl 4-(imidazo[1,2-b]pyridazin-6-yloxymethyl)piperidine-1-carboxylate](/img/structure/B2544230.png)
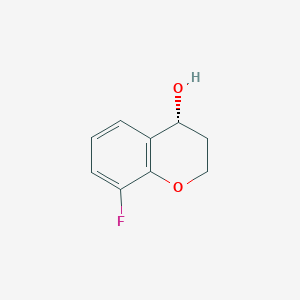
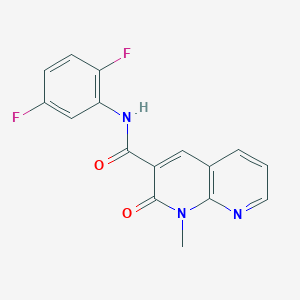
![(Z)-4-(N,N-dimethylsulfamoyl)-N-(6-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2544235.png)
![(E)-1-methyl-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide](/img/structure/B2544237.png)
